molecular formula C8H4Br2F2O B13708802 2,2-Dibromo-2',4'-difluoro-acetophenone

2,2-Dibromo-2',4'-difluoro-acetophenone

Cat. No.: B13708802
M. Wt: 313.92 g/mol
InChI Key: LXQNJYXBCWJMPL-UHFFFAOYSA-N
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Description

2,2-Dibromo-2,4-difluoroacetophenone is a chemical compound with the molecular formula C8H5Br2F2O. It is a fluorinated building block used in various chemical syntheses. The compound is characterized by the presence of bromine and fluorine atoms attached to an acetophenone core, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dibromo-2,4-difluoroacetophenone can be synthesized through the bromination of 2,4-difluoroacetophenone. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .

Industrial Production Methods

Industrial production of 2,2-Dibromo-2,4-difluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-2,4-difluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dibromo-2,4-difluoroacetophenone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-Dibromo-2,4-difluoroacetophenone involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and condensation reactions. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a versatile intermediate in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-2,4-difluoroacetophenone
  • 2,4-Dibromoacetophenone
  • 4-Bromo-2,2,2-trifluoroacetophenone

Uniqueness

2,2-Dibromo-2,4-difluoroacetophenone is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis, offering versatility in various chemical reactions compared to its similar compounds .

Properties

Molecular Formula

C8H4Br2F2O

Molecular Weight

313.92 g/mol

IUPAC Name

2,2-dibromo-1-(2,4-difluorophenyl)ethanone

InChI

InChI=1S/C8H4Br2F2O/c9-8(10)7(13)5-2-1-4(11)3-6(5)12/h1-3,8H

InChI Key

LXQNJYXBCWJMPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)C(Br)Br

Origin of Product

United States

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